

Application Notes and Protocols: Synthesis of Carbamates via Hofmann Rearrangement of Bromoamides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tribromoacetamide*

Cat. No.: B152587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a crucial functional group in a wide array of pharmaceuticals and agrochemicals, valued for their chemical stability and ability to modulate biological activity.[\[1\]](#)[\[2\]](#) [\[3\]](#) Their synthesis is a key step in the development of new therapeutic agents. While various methods exist for carbamate formation, the Hofmann rearrangement of amides offers a direct route to this important moiety.[\[1\]](#)[\[4\]](#) This application note details a robust and efficient one-pot procedure for the synthesis of carbamates from primary amides using a bromoacetamide reagent.

While the direct use of **tribromoacetamide** for this transformation is not extensively documented in the reviewed literature, a closely related and well-established protocol utilizing N-bromoacetamide (NBA) provides a reliable and high-yielding alternative.[\[1\]](#)[\[2\]](#)[\[3\]](#) This method, detailed below, proceeds via a Hofmann rearrangement mechanism, where the primary amide is converted to an isocyanate intermediate in the presence of a base, which is then trapped by an alcohol to furnish the desired carbamate.[\[4\]](#) This approach is particularly advantageous for its operational simplicity, mild reaction conditions, and high yields, making it a valuable tool for medicinal chemists and drug development professionals.

Data Presentation: Synthesis of Carbamates using N-Bromoacetamide

The following table summarizes the yields of various methyl and benzyl carbamates synthesized from the corresponding primary amides using N-bromoacetamide via a one-pot Hofmann rearrangement. This data is adapted from the work of Jevtić et al. (2016).[\[1\]](#)

Entry	Starting Amide	Alcohol	Product	Yield (%)
1	Benzamide	Methanol	Methyl phenylcarbamate	95
2	Benzamide	Benzyl alcohol	Benzyl phenylcarbamate	92
3	4-Methoxybenzamide	Methanol	Methyl (4-methoxyphenyl)carbamate	96
4	4-Methoxybenzamide	Benzyl alcohol	Benzyl (4-methoxyphenyl)carbamate	94
5	Chlorobenzamide	Methanol	Methyl (4-chlorophenyl)carbamate	93
6	Chlorobenzamide	Benzyl alcohol	Benzyl (4-chlorophenyl)carbamate	91
7	Phenylacetamide	Methanol	Methyl benzylcarbamate	88
8	Phenylacetamide	Benzyl alcohol	Benzyl benzylcarbamate	85
9	Cyclohexanecarboxamide	Methanol	Methyl cyclohexylcarbamate	85
10	Cyclohexanecarboxamide	Benzyl alcohol	Benzyl cyclohexylcarbamate	82

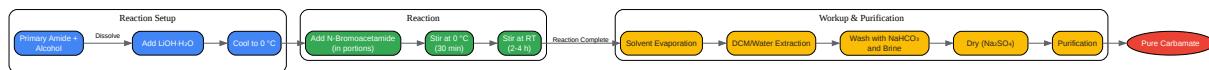
Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of carbamates from primary amides using N-bromoacetamide, based on the procedure reported by Jevtić et al. (2016).^[1]

General Procedure for the Synthesis of Methyl and Benzyl Carbamates

Materials:

- Primary amide (1.0 mmol)
- N-Bromoacetamide (NBA) (1.1 mmol, 1.1 equiv)
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$) (2.2 mmol, 2.2 equiv)
- Anhydrous methanol or benzyl alcohol (10 mL)
- Dichloromethane (for workup)
- Saturated aqueous sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous sodium sulfate (for drying)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator


Protocol:

- To a stirred solution of the primary amide (1.0 mmol) in the appropriate alcohol (10 mL), add lithium hydroxide monohydrate (2.2 mmol).

- Cool the resulting suspension to 0 °C in an ice bath.
- Slowly add N-bromoacetamide (1.1 mmol) in small portions over 15 minutes.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
- Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between dichloromethane (20 mL) and water (20 mL).
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carbamate.
- Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure carbamate.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the one-pot synthesis of carbamates using N-bromoacetamide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of carbamates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide | Semantic Scholar [semanticscholar.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Carbamates via Hofmann Rearrangement of Bromoamides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152587#synthesis-of-carbamates-using-tribromoacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com